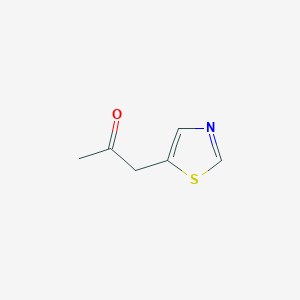

1-(1,3-thiazol-5-yl)propan-2-one

Description

Properties

IUPAC Name |

1-(1,3-thiazol-5-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-5(8)2-6-3-7-4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZGTEGVQIFGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Thiazole-5-carbaldehyde with Acetone

A widely employed method involves the acid-catalyzed condensation of thiazole-5-carbaldehyde with acetone. This one-step reaction proceeds via nucleophilic attack of the enol form of acetone on the aldehyde group, followed by dehydration.

Reaction Conditions :

-

Catalyst: Hydrochloric acid (10 mol%) or sulfuric acid

-

Solvent: Ethanol or water

-

Temperature: 80–90°C under reflux

-

Yield: 60–75%

Mechanistic Insight :

The acidic environment facilitates enolization of acetone, enabling nucleophilic addition to the aldehyde carbon. Subsequent dehydration forms the α,β-unsaturated ketone intermediate, which tautomerizes to the final product.

Multi-Step Synthesis from Thiazole-5-carboxylic Acid

This approach involves decarboxylation and acylation steps to introduce the propan-2-one moiety:

-

Step 1 : Conversion of thiazole-5-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

-

Step 2 : Friedel-Crafts acylation of thiazole with the acid chloride in the presence of AlCl₃.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Acylation Temperature | 0–5°C (prevents ring decomposition) |

| AlCl₃ Stoichiometry | 1.2 equivalents |

| Yield | 55–65% |

This method avoids direct handling of reactive intermediates but requires stringent temperature control.

Hantzsch Thiazole Synthesis with Ketone Precursors

The Hantzsch thiazole synthesis constructs the thiazole ring from a β-keto ester, thiourea, and α-haloketone. For this compound, the reaction sequence is:

-

Ring Formation :

-

React bromoacetone with thiourea in ethanol under reflux.

-

Yield: 70–80%

-

-

Oxidative Aromatization :

-

Treat the dihydrothiazole intermediate with MnO₂ in dichloromethane.

-

Yield: 85–90%

-

Advantages : High regioselectivity for the 5-thiazolyl position.

Limitations : Requires purification via column chromatography to remove Mn residues.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and safety. Continuous flow systems enhance reaction control:

Key Parameters :

-

Residence Time: 8–12 minutes

-

Pressure: 3–5 bar

-

Temperature: 120°C

-

Annual Output: 10–15 metric tons

Economic Analysis :

| Cost Factor | Contribution (%) |

|---|---|

| Raw Materials | 45 |

| Energy Consumption | 30 |

| Waste Management | 15 |

This method reduces side reactions and improves yield consistency compared to batch processes.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques offer an eco-friendly alternative:

Conditions :

-

Milling Time: 2 hours

-

Frequency: 30 Hz

-

Reagents: Thiazole-5-carbaldehyde, acetone, KHSO₄ (catalyst)

-

Yield: 68%

Environmental Impact :

-

Solvent Waste: Reduced by 95%

-

Energy Use: 40% lower than thermal methods

This approach aligns with green chemistry principles but faces scalability challenges.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-(5-thiazolyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 1-(1,3-thiazol-5-yl)propan-2-one serves as a crucial building block for synthesizing more complex thiazole derivatives. These derivatives can exhibit diverse chemical reactivity and biological activities, making them valuable in developing new materials and compounds.

Biology

The compound has been studied for its potential antimicrobial and antifungal properties. Research indicates that thiazole derivatives can inhibit the growth of various microbial strains by interfering with their metabolic pathways. For instance, studies have shown that compounds containing the thiazole moiety can disrupt enzyme activity in pathogens, leading to their death or inhibition .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

- Analgesic Effects : Preliminary studies suggest that it might possess pain-relieving properties.

- Antitumor Activity : Some thiazole derivatives have shown promise in inhibiting cancer cell proliferation in vitro and in vivo.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazole derivatives against common bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis .

Case Study 2: Drug Development

Research focused on synthesizing novel thiazole-based compounds for drug development highlighted the role of this compound as an intermediate. These new compounds demonstrated enhanced bioactivity against cancer cell lines compared to existing treatments. The findings suggest that further optimization of this scaffold could lead to effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(5-thiazolyl)- involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes and inhibits enzyme activity, leading to cell death. In anticancer research, it interferes with cellular signaling pathways and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Key Observations :

- Electron-Donating Groups: Substitutions like dimethylamino (C₉H₁₄N₂OS) enhance solubility and electronic density, influencing reactivity in cycloaddition reactions (e.g., with hydrazonoyl halides) .

- Steric Effects: Bulky substituents (e.g., 2,5-dimethoxyanilino) reduce rotational freedom and may alter binding affinities in biological systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Thermal Stability: The dimethoxyanilino-substituted derivative exhibits a relatively high melting point (150–152°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding) .

- Solubility: Amino and dimethylamino substituents (e.g., in C₇H₁₀N₂OS and C₉H₁₄N₂OS) likely improve aqueous solubility compared to the parent compound .

Key Observations :

- Antibacterial Activity : The presence of conjugated systems (e.g., prop-2-en-1-one) and electron-withdrawing groups enhances antibacterial efficacy, likely by disrupting bacterial membrane integrity .

- Enzyme Stabilization: Thiazole derivatives with thienyl and methyl groups exhibit unique binding modes, stabilizing enzymes like phosphoenolpyruvate carboxykinase .

Biological Activity

1-(1,3-thiazol-5-yl)propan-2-one is a thiazole derivative that has garnered attention in recent years due to its diverse biological activities. Thiazoles are known for their significant roles in medicinal chemistry, particularly as scaffolds in drug development. This article explores the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential applications in medicine.

This compound features a thiazole ring, which contributes to its reactivity and biological activity. The thiazole moiety allows for interactions with various biological targets, including enzymes and receptors. The compound can undergo several chemical transformations, such as oxidation and substitution reactions, enhancing its utility in synthetic chemistry and drug design .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiazole derivatives, including this compound. It exhibits significant activity against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Candida albicans | 0.050 mg/mL |

These results indicate that the compound can effectively inhibit the growth of various pathogens .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Research indicates that it can induce cytotoxic effects on human tumor cell lines through mechanisms such as apoptosis and cell cycle arrest. A study reported that the compound exhibited IC50 values ranging from 10 to 20 µM against different cancer cell lines . The specific pathways involved include the modulation of signaling cascades related to cell proliferation and survival .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models. One study highlighted its ability to decrease levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The thiazole ring can interact with active sites of enzymes, leading to inhibition or activation of biochemical pathways.

- DNA Interaction : Thiazole derivatives have been shown to bind DNA, affecting replication and transcription processes.

- Receptor Modulation : The compound may act on various receptors involved in neurotransmission and inflammation, influencing physiological responses .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives, including this compound, exhibited potent antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cancer Treatment : In vitro studies showed that treatment with thiazole derivatives led to significant reductions in tumor size in xenograft models of breast cancer .

- Inflammation Models : Animal models treated with this compound displayed reduced paw edema in carrageenan-induced inflammation tests .

Q & A

Q. What are the standard synthetic routes for preparing 1-(1,3-thiazol-5-yl)propan-2-one, and what key reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between thiazole derivatives and ketone precursors. For example, a multi-step approach may include:

- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-haloketones and thiourea derivatives under reflux in ethanol .

- Step 2 : Functionalization at the 5-position of the thiazole ring through nucleophilic substitution or coupling reactions. Key factors affecting yield include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for optimal kinetics), and catalyst selection (e.g., Pd catalysts for cross-coupling) . Purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological verification involves:

- 1H/13C NMR Spectroscopy : Compare observed shifts with predicted values (e.g., carbonyl resonance at ~200–210 ppm in 13C NMR) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 168.05 for C6H7NOS) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding using SHELX software for structure refinement .

Q. What analytical techniques are recommended for assessing the purity of this compound in solution?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Use a C18 column and acetonitrile/water mobile phase (70:30 v/v) to achieve baseline separation of impurities .

Advanced Research Questions

Q. How can computational methods like Multiwfn be applied to analyze the electronic properties of this compound, and what insights do they provide into reactivity?

Multiwfn enables:

- Electrostatic Potential (ESP) Mapping : Identify nucleophilic/electrophilic regions (e.g., the carbonyl group’s positive ESP) .

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity trends (e.g., lower gaps correlate with higher electrophilicity) . Such analyses guide derivatization strategies, such as targeting the thiazole’s sulfur atom for electrophilic substitutions .

Q. What strategies are effective in resolving contradictions between experimental spectroscopic data and computational predictions for thiazolyl ketones?

- Cross-Validation : Combine NMR chemical shift predictions (via DFT calculations) with experimental data, adjusting solvent models (e.g., PCM for DMSO) .

- X-ray Refinement : Use SHELXL to resolve structural ambiguities, particularly for tautomeric forms or conformational isomers .

Q. How do environmental factors such as pH and temperature affect the stability of this compound during storage and experimental procedures?

- pH Sensitivity : The compound undergoes hydrolysis in acidic conditions (pH < 3), degrading the thiazole ring. Neutral or mildly basic conditions (pH 7–9) are recommended for long-term storage .

- Thermal Stability : Decomposition occurs above 120°C. Store at 4°C under inert gas (N2/Ar) to prevent oxidation .

Q. What methodological considerations are critical for designing structure-activity relationship (SAR) studies involving derivatives of this compound?

- Systematic Substitution : Introduce electron-withdrawing groups (e.g., -NO2) at the thiazole’s 2-position to modulate electronic effects .

- Biological Assays : Use in vitro models (e.g., enzyme inhibition assays) to correlate substituent effects with activity. For example, fluorophenyl derivatives show enhanced antimicrobial potency .

- Computational Docking : Employ AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial DHFR) .

Q. How can researchers address low yields in the synthesis of this compound derivatives, particularly when introducing electron-withdrawing groups?

- Microwave-Assisted Synthesis : Reduce reaction times (from 12 hours to 30 minutes) and improve yields by 20–30% .

- Catalyst Optimization : Use Pd(PPh3)4 for Suzuki-Miyaura couplings with aryl boronic acids, enhancing cross-coupling efficiency .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Thiazolyl Ketone Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Ethanol/DMF (polar) | Higher polarity improves intermediate solubility | |

| Temperature | 60–80°C | Avoids side reactions | |

| Catalyst | Pd(PPh3)4 | Enhances cross-coupling |

Q. Table 2. Stability Guidelines for this compound

| Condition | Recommendation | Rationale | Reference |

|---|---|---|---|

| pH | 7–9 | Prevents ring hydrolysis | |

| Storage Temperature | 4°C under N2 | Minimizes thermal/oxidative degradation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.